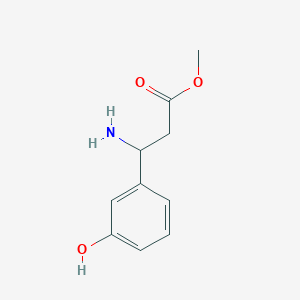
Methyl 3-amino-3-(3-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-amino-3-(3-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H13NO3 . It is a solid substance and is often stored in an inert atmosphere at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H . This indicates the presence of a methyl group (CH3), an amino group (NH2), a hydroxyphenyl group (C6H4OH), and a propanoate group (C2H5COO) in the molecule. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 231.68 . The compound is typically stored in an inert atmosphere at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Foods
Branched aldehydes, including compounds related to "Methyl 3-amino-3-(3-hydroxyphenyl)propanoate," play a crucial role in the flavor profile of both fermented and non-fermented food products. The production and breakdown pathways of these aldehydes from amino acids, and their influence on food flavor, have been extensively reviewed. Understanding these pathways is essential for controlling the formation of desired flavor compounds in food products (Smit, Engels, & Smit, 2009).
Absorption and Metabolism in Pharmaceuticals
Studies on the absorption, metabolism, distribution, and excretion of compounds such as (-)-epicatechin, which shares similar metabolic pathways with "this compound," provide insights into how these compounds are processed in the body. These findings are crucial for understanding the bioavailability of pharmaceuticals and nutraceuticals, and how they exert their effects at the cellular level (Borges et al., 2017).
Neurochemistry and Pharmacology
Research on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) and their effects on the brain offers a perspective on neurochemical interactions and potential therapeutic applications. Although the direct relevance to "this compound" is not explicit, the methodologies and findings in neuropharmacology can inform research on similar compounds (Sessa, Higbed, & Nutt, 2019).
Environmental and Health Impacts
Investigations into the health and environmental impacts of industrial chemicals, such as Bisphenol A (BPA), provide a framework for studying "this compound." These studies focus on the mechanisms of action, potential risks, and regulatory considerations for chemicals widely used in consumer products (Ribeiro, Ladeira, & Viegas, 2017).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Wirkmechanismus
Target of Action
The primary targets of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. It is recommended to store the compound in a refrigerator to maintain its stability .
Eigenschaften
IUPAC Name |
methyl 3-amino-3-(3-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTQBYLORMXXFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







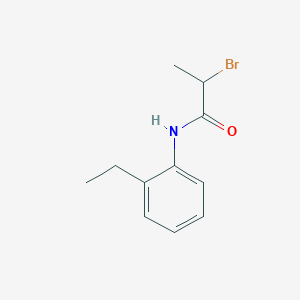
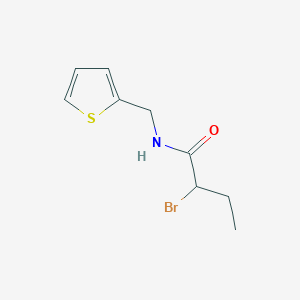
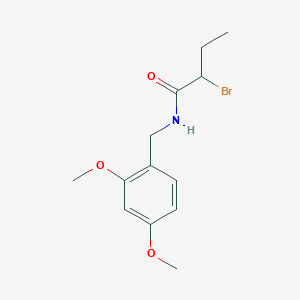
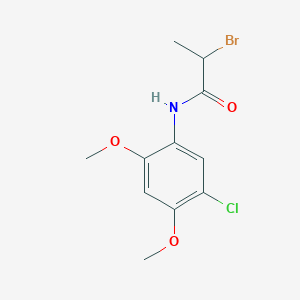
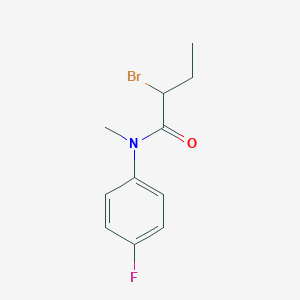
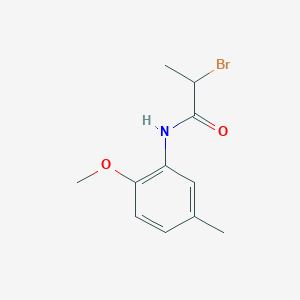
![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)
![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)